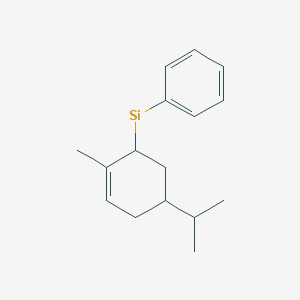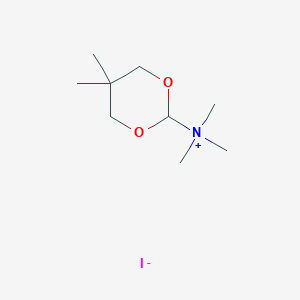
N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide is a quaternary ammonium compound with a unique structure that includes a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide typically involves the quaternization of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine with an alkyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine+Alkyl iodide→N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium chloride or sodium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis, which is the basis for its antimicrobial activity. Additionally, it can form complexes with various substrates, enhancing their solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N,N,N,5,5-Tetramethyl-1,3-dioxan-2-aminium iodide
- N,N,N,5,5-Hexamethyl-1,3-dioxan-2-aminium iodide
Uniqueness
N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide is unique due to its specific methylation pattern and the presence of the dioxane ring. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
62999-89-7 |
|---|---|
Molecular Formula |
C9H20INO2 |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
(5,5-dimethyl-1,3-dioxan-2-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20NO2.HI/c1-9(2)6-11-8(12-7-9)10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XVJMQAOWUOVGDG-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC(OC1)[N+](C)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


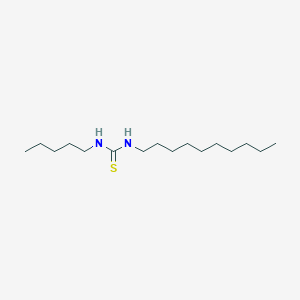
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
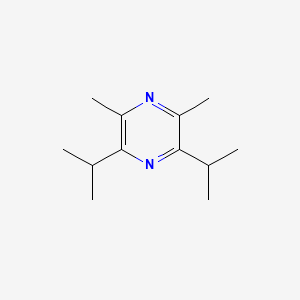
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
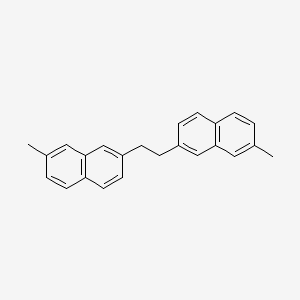
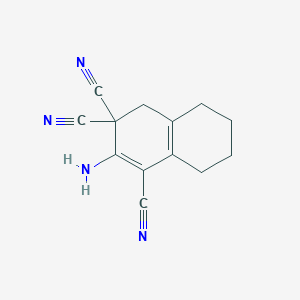
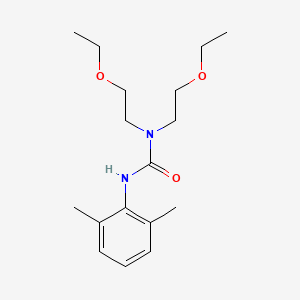
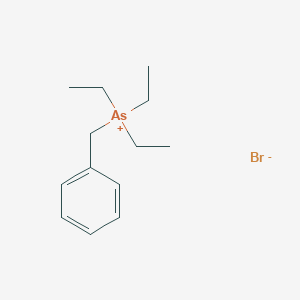
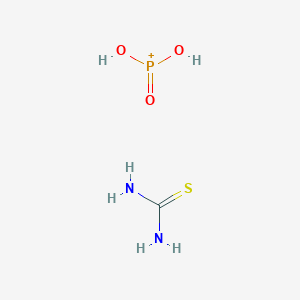
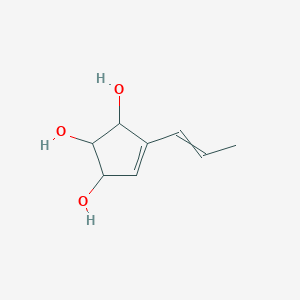
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
